4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester
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Overview
Description
4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H23NO3Si and its molecular weight is 305.44 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Studies and Drug Development
4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester is utilized in the synthesis of various compounds with potential applications in drug development. For instance, it is involved in the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are useful for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013). Additionally, this compound plays a role in the synthesis of 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters, which have shown stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid, a plant hormone (Katayama, 2000).
Sweet Compound Synthesis
It's also a key intermediate in the synthesis of (2R,4R)-monatin, a naturally occurring sweet amino acid. The synthesis process involves alkylation and hydrolysis, demonstrating the compound's utility in producing sweeteners (Amino, 2016).
Chemical Synthesis and Characterization
This compound is employed in the convenient synthesis of tert-Butyl esters of indole-5-carboxylic acid and related compounds, illustrating its versatility in organic synthesis processes (Fritsche et al., 2006). Moreover, it's used in base-promoted cyclization processes to produce various indoline lactones, which are useful in diverse chemical synthesis applications (Hodges et al., 2004).
Development of Novel Compounds
The compound is a precursor in the synthesis of new types of cyclic amino acids, like tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ic ester, indicating its role in the development of novel chemical entities (Hao et al., 2000).
Metabolism Studies
The compound is also significant in metabolic studies, such as investigating the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans, which helps in understanding the biological transformations of related compounds (Daniel et al., 1968).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3Si/c1-16(2,3)21(5,6)20-14-10-11(15(18)19-4)9-13-12(14)7-8-17-13/h7-10,17H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDXCFVOLHXJMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CN2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.